2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one 2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17842056
InChI: InChI=1S/C10H14F2O2/c1-5-3-6(2)8(7(13)4-5)9(14)10(11)12/h5-6,8,10H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H14F2O2
Molecular Weight: 204.21 g/mol

2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one

CAS No.:

Cat. No.: VC17842056

Molecular Formula: C10H14F2O2

Molecular Weight: 204.21 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one -

Specification

Molecular Formula C10H14F2O2
Molecular Weight 204.21 g/mol
IUPAC Name 2-(2,2-difluoroacetyl)-3,5-dimethylcyclohexan-1-one
Standard InChI InChI=1S/C10H14F2O2/c1-5-3-6(2)8(7(13)4-5)9(14)10(11)12/h5-6,8,10H,3-4H2,1-2H3
Standard InChI Key FDBZOWBNGBLLQA-UHFFFAOYSA-N
Canonical SMILES CC1CC(C(C(=O)C1)C(=O)C(F)F)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

The IUPAC name of the compound, 2-(2,2-difluoroacetyl)-3,5-dimethylcyclohexan-1-one, reflects its substitution pattern: a cyclohexanone ring (1-one) with methyl groups at carbons 3 and 5 and a difluoroacetyl group (-COCF2_2) at carbon 2. Its canonical SMILES representation, CC1CC(C(C(=O)C1)C(=O)C(F)F)C\text{CC1CC(C(C(=O)C1)C(=O)C(F)F)C}, encodes this structure unambiguously. The compound’s stereochemistry is undefined in most synthetic reports, suggesting it is typically produced as a racemic mixture.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H14F2O2\text{C}_{10}\text{H}_{14}\text{F}_2\text{O}_2
Molecular Weight204.21 g/mol
CAS NumberNot publicly disclosed
PubChem CID64750636
InChI KeyFDBZOWBNGBLLQA-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Primary Synthetic Route

The most documented synthesis involves the acylation of 3,5-dimethylcyclohexanone with difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under anhydrous conditions at temperatures between 0°C and 5°C to minimize side reactions like over-acylation or decomposition:

3,5-Dimethylcyclohexanone+ClCOCF2Base, 0–5°C2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one\text{3,5-Dimethylcyclohexanone} + \text{ClCOCF}_2 \xrightarrow{\text{Base, 0–5°C}} \text{2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one}

Yields typically range from 60% to 75%, with purity dependent on chromatographic purification. The difluoroacetyl group’s electron-withdrawing nature enhances the electrophilicity of the ketone, making it reactive toward nucleophiles such as Grignard reagents or hydrides.

Alternative Methods

While no alternative routes are explicitly reported for this compound, analogous difluoroacetylations of cyclohexanone derivatives often employ difluoroacetic anhydride as an acylating agent. Such methods may offer scalability advantages but require rigorous moisture control .

Physicochemical Properties

Thermal and Solubility Properties

The compound is likely a low-melting solid or viscous liquid based on similar difluoroacetylated cyclohexanones . It is expected to exhibit limited water solubility but high solubility in polar organic solvents like dichloromethane or ethyl acetate.

Future Directions

Further studies should focus on:

  • Biological Screening: Evaluating antitumor, antibacterial, and anti-inflammatory activities.

  • Process Optimization: Developing catalytic asymmetric syntheses to access enantiopure forms.

  • Derivatization: Exploring reactions at the ketone or difluoroacetyl group to generate novel analogs.

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